molecular formula C16H18N2O2S B10756649 2-(4-Carcoxy-5-isopropylthiazolyl)benzopiperidine

2-(4-Carcoxy-5-isopropylthiazolyl)benzopiperidine

Cat. No.: B10756649
M. Wt: 302.4 g/mol
InChI Key: HCUGCUQZFBURHR-LBPRGKRZSA-N
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Preparation Methods

The synthesis of 2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE involves several steps, typically starting with the preparation of the thiazole ring followed by its attachment to the benzopiperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .

Chemical Reactions Analysis

2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE involves its interaction with molecular targets such as the proto-oncogene tyrosine-protein kinase Src. This interaction can modulate various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE is unique due to its specific structural features and biological activity. Similar compounds include:

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

5-propan-2-yl-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C16H18N2O2S/c1-9(2)14-13(16(19)20)18-15(21-14)12-7-10-5-3-4-6-11(10)8-17-12/h3-6,9,12,17H,7-8H2,1-2H3,(H,19,20)/t12-/m0/s1

InChI Key

HCUGCUQZFBURHR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=C(N=C(S1)[C@@H]2CC3=CC=CC=C3CN2)C(=O)O

Canonical SMILES

CC(C)C1=C(N=C(S1)C2CC3=CC=CC=C3CN2)C(=O)O

Origin of Product

United States

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